molecular formula C12H9Cl B015942 2-Chlorobiphenyl CAS No. 2051-60-7

2-Chlorobiphenyl

Cat. No. B015942
CAS RN: 2051-60-7
M. Wt: 188.65 g/mol
InChI Key: LAXBNTIAOJWAOP-UHFFFAOYSA-N
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Description

2-Chlorobiphenyl (2-CB) is a chlorinated biphenyl with significant environmental and chemical interest, primarily due to its stability and persistence in the environment. Its degradation, particularly through photocatalytic methods, has been a subject of research to understand its environmental impact and potential for removal from water systems.

Synthesis Analysis

The synthesis of 2-CB and related compounds typically involves the direct chlorination of biphenyls or coupling reactions of chlorinated benzenes and anilines. Detailed synthesis pathways have been explored for creating high-purity chlorobiphenyls for use as reference materials in environmental studies and for understanding the structure-activity relationship of these compounds (Moes & Lenstra, 1986).

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the molecular structure of chlorobiphenyls, revealing the angular disposition of the biphenyl moieties and the positions of chlorine atoms. The structure of 2-chloro-3-phenylbenzoic acid, for example, has been elucidated, showing the influence of steric interactions on the compound's configuration (Boyarskiy et al., 2009).

Chemical Reactions and Properties

2-CB undergoes various chemical reactions, including oxidative degradation in the presence of photocatalysts like TiO2 under UV light. This process leads to the formation of multiple intermediates before ultimate mineralization to CO2 and HCl. The kinetics of these reactions and the identification of intermediates are crucial for understanding the environmental fate of 2-CB (Hong et al., 1998).

Physical Properties Analysis

The physical properties of 2-CB, including its solubility, melting point, and vapor pressure, are important for predicting its behavior in environmental systems. These properties influence its distribution between water, air, and soil compartments and affect its potential for long-range transport.

Chemical Properties Analysis

2-CB's chemical properties, such as its reactivity towards nucleophiles, electrophiles, and radicals, determine its persistence and degradation pathways in the environment. Studies on its electroenzymatic mineralization have shown promising results for dechlorination and degradation, highlighting the potential for bioremediation approaches (Khan et al., 2007).

Scientific Research Applications

3. Oxidative Degradation by Nanoscale Zero-Valent Iron

  • Results: Both the reductive and oxidative processes account for 2-CB degradation under aerobic conditions. Hydroxyl radicals (·OH) generated by nZVI at low pH could efficiently degrade 2-CB. The presence of NOMs increased the degradation efficiency of 2-CB .

4. Photocatalytic Mediated Destruction by ZnO-BiOI Heterojunction

  • Results: The ZnO-[10%]BiOI heterojunction displayed the best photoactivity. The initial pollutant concentration influenced the degree of photodegradation, which decreased with increased initial 2CBP concentration. The pseudo-first order kinetic model showed that doubling the heterojunction’s weight increased the rate constant from 0.0054 to 0.0089 min−1 .

5. Oxidative Degradation by Nanoscale Zero-Valent Iron

  • Results: Both the reductive and oxidative processes account for 2-CB degradation under aerobic conditions. Hydroxyl radicals (·OH) generated by nZVI at low pH could efficiently degrade 2-CB .

6. Photocatalytic Mediated Destruction by ZnO-BiOI Heterojunction

  • Results: The ZnO-[10%]BiOI heterojunction displayed the best photoactivity. The initial pollutant concentration influenced the degree of photodegradation, which decreased with increased initial 2CBP concentration. The pseudo-first order kinetic model showed that doubling the heterojunction’s weight increased the rate constant from 0.0054 to 0.0089 min−1 .

Safety And Hazards

2-Chlorobiphenyl should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is also recommended to avoid release to the environment .

Future Directions

The potential application of ZnO- [10%]BiOI heterostructure as a highly effective photocatalyst for recalcitrant contaminants in water has been demonstrated . This suggests that future research could focus on the development of more efficient photocatalysts for the degradation of 2-chlorobiphenyl and other similar compounds.

properties

IUPAC Name

1-chloro-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXBNTIAOJWAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040298
Record name 2-Chlorobiphenyl
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Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobiphenyl

CAS RN

2051-60-7, 27323-18-8
Record name 2-Chlorobiphenyl
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Record name 2-Chlorobiphenyl
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Record name Monochlorobiphenyl (mixed isomers)
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Record name 2-CHLOROBIPHENYL
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Record name 2-Chlorobiphenyl
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Record name 2-chlorobiphenyl
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Synthesis routes and methods I

Procedure details

It would be desirable to be able to prepare 4-chlorobiphenyl in a single step from biphenyl and chlorine. According to U.S. Pat. No. 1,890,427, this is possible by chlorination of biphenyl in chlorobenzene in the presence of metallic iron as catalyst. However, this gives a mixture comprising 4-chlorobiphenyl, 3-chlorobiphenyl, 2-chlorobiphenyl and unreacted biphenyl. The separation of this mixture is very complicated. For separating off one isomer, the reference describes crystallization from noneutectic mixtures above the freezing point of the eutectic. This means that separation of the entire mixture makes it necessary to carry out a complicated sequence of distillation and crystallization steps. Czech. Chem. Prum., 30(10), 529-32 (1980) confirms this. To achieve purities of greater than 99%, the latter reference describes the following steps to be carried out in succession for the separation of mixtures comprising 2-, 3- and 4-chlorobiphenyl: 1. distillation, 2. crystallization of the fractions from the distillation and 3. recrystallization of the fractions from the crystallization from ethanol.
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Synthesis routes and methods II

Procedure details

When ethyl oxalyl chloride in the above example is replaced with methyl oxalyl chloride, propyl oxalyl chloride, i-propyl oxalyl chloride, t-butyl oxalyl chloride, or benzyl oxalyl chloride then the product obtained is methyl 2'-chloro-4-biphenylylglyoxylate, propyl 2'-chloro-4-biphenylylglyoxylate, i-propyl 2'-chloro-4-biphenylylglyoxoylate, t-butyl 2'-chloro-4-biphenylylglyoxylate, or benzyl 2'-chloro-4-biphenylylglyoxylate.
[Compound]
Name
ethyl oxalyl chloride
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benzyl 2'-chloro-4-biphenylylglyoxylate
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methyl oxalyl chloride
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propyl oxalyl chloride
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i-propyl oxalyl chloride
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t-butyl oxalyl chloride
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benzyl oxalyl chloride
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methyl 2'-chloro-4-biphenylylglyoxylate
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propyl 2'-chloro-4-biphenylylglyoxylate
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t-butyl 2'-chloro-4-biphenylylglyoxylate
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Synthesis routes and methods III

Procedure details

2-Bromochlorobenzene (96 mg, 0.50 mmol) reacted with phenylboronic acid (79 mg, 0.65 mmol) using 1/2 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.50 mmol) in THF at room temperature to give the title compound (88 mg, 93%) as a white solid: 1H-NMR (400 MHz, CDCl3): δ 7.40-7.19 (m, 9H). 13C{1H}-NMR (100 MHz, CDCl3): δ 140.45, 139.33, 132.43, 131.32, 129.88, 129.39, 128.47, 127.99, 127.55, 126.77. GC/MS(EI):188 (M+), 190, 152, 76.
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96 mg
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79 mg
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Name
Pd(dba)2 Ph5FcP(t-Bu)2
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87 mg
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Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,700
Citations
Y Fang, SR Al-Abed - Environmental science & technology, 2008 - ACS Publications
The rate of 2-chlorobiphenyl dechlorination by palladized iron (Fe/Pd) decreased with increasing pH until pH > 12.5. Iron corrosion potential (E c ) and current (j c ), obtained from …
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
CP O'Brien, MC Thies, DA Bruce - Environmental science & …, 2005 - ACS Publications
… This study examined the supercritical water oxidation (SCWO) of 2-chlorobiphenyl (2-PCB), using hydrogen peroxide as the oxidant and methanol as a cosolvent at 2 vol %. Kinetic …
Number of citations: 40 0-pubs-acs-org.brum.beds.ac.uk
H Choi, SR Al-Abed - Journal of hazardous materials, 2010 - Elsevier
Reactive activated carbon (RAC) impregnated with palladized iron nanoparticles has been developed to treat polychlorinated biphenyls (PCBs). In this study, we evaluated the effects of …
Z He, J Sun, J Wei, Q Wang, C Huang, J Chen… - Journal of hazardous …, 2013 - Elsevier
… In this work, 2-chlorobiphenyl (2-CB) has been chosen as a model target pollutant because it has high aqueous solubility [25], [26], [27] and its reduction requires a high potential [4], …
P Adriaens - Applied and environmental microbiology, 1994 - Am Soc Microbiol
… intermediate formed from 2-chlorobiphenyl oxidation by an … presence of 106 ,uM 2-chlorobiphenyl, as described previously (2)… The dried extracts from the separate 2-chlorobiphenyl and …
Number of citations: 23 journals.asm.org
CS Hong, Y Wang, B Bush - Chemosphere, 1998 - Elsevier
… The light-induced degradation of 2-chlorobiphenyl (2-CB) under simulated solar irradiation … The products at the initial stage of the reaction were seven isomers of 2-chlorobiphenyl-ol …
PK Somaraja, D Gayathri, N Ramaiah - Bulletin of environmental …, 2013 - Springer
… (Barton and Crawford 1988) and 2-chlorobiphenyl degradation products in aqueous filtrates … 2-chlorobiphenyl to different metabolites like 2-chlorobiphenyl 2,3-diol, 2-chlorobiphenyl-2-…
Y Wang, C Hong - Water Research, 1999 - Elsevier
Decomposition of 2-chlorobiphenyl (2-CB) in the systems of UV/TiO 2 , UV/oxidant and UV/TiO 2 /oxidant (ie H 2 O 2 , S 2 O 8 2− and IO 4 − ), were investigated. The addition of …
HH Sutherland, TG Hoy - Acta Crystallographica Section B …, 1969 - scripts.iucr.org
… A, and in 4-acetyl-2'-chlorobiphenyl as 1.738 A, which are similar to the … -2'-chlorobiphenyl, and is not significantly different from the biphenyl bond of 1.502 + 0.010 A in 2 -chlorobiphenyl…
Number of citations: 18 scripts.iucr.org
GD Fang, DM Zhou, DD Dionysiou - Journal of Hazardous Materials, 2013 - Elsevier
… In this paper, the degradation of 2-chlorobiphenyl (2-CB) by MNPs was investigated. The role of ROS generated by MNPs in this process was elucidated. The results demonstrated that …

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